molecular formula C9H5BrFNO B8616787 5-bromo-7-fluoroquinolin-2(1H)-one

5-bromo-7-fluoroquinolin-2(1H)-one

Cat. No.: B8616787
M. Wt: 242.04 g/mol
InChI Key: FMTBNHWMVKTFKB-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoroquinolin-2(1H)-one (CAS: 917343-76-1) is a halogenated quinolinone derivative with a molecular formula $ \text{C}9\text{H}4\text{BrFNO} $. This compound features a bicyclic aromatic system with bromine and fluorine substituents at the 5- and 7-positions, respectively, and a ketone group at the 2-position. It is primarily utilized in industrial and scientific research contexts, particularly in pharmaceutical and materials chemistry . Key physical properties include a boiling point of $ 361.6 \pm 42.0^\circ \text{C} $ and a density of $ 1.698 \pm 0.06 \, \text{g/cm}^3 $ at $ 20^\circ \text{C} $, as reported in its Safety Data Sheet (SDS) .

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

5-bromo-7-fluoro-1H-quinolin-2-one

InChI

InChI=1S/C9H5BrFNO/c10-7-3-5(11)4-8-6(7)1-2-9(13)12-8/h1-4H,(H,12,13)

InChI Key

FMTBNHWMVKTFKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C(=CC(=C2)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The compound shares structural homology with several halogenated quinolinones and related heterocycles. Below is a comparative analysis based on substituent positions, similarity scores, and inferred properties:

Table 1: Key Structural Analogues of 5-Bromo-7-fluoroquinolin-2(1H)-one
Compound Name CAS Number Substituent Positions Similarity Score Notable Features
5-Bromo-8-fluoroquinolin-2(1H)-one 1341609-10-6 Br (5), F (8) 0.91 Positional isomer of target compound
8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one 1420792-11-5 Br (8), F (6), Me (5) 0.87 Methyl group enhances steric bulk
8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one 1420794-60-0 Br (8), F (6), Me (7) 0.86 Methyl substitution alters electronic profile
6-Bromo-5,7-difluoroquinoline N/A Br (6), F (5,7) N/A Additional fluorine increases electronegativity

Key Observations:

  • Halogen Positioning: The highest similarity (0.91) is observed with 5-Bromo-8-fluoroquinolin-2(1H)-one, differing only in fluorine placement (7 vs. 8). This minor positional change may influence hydrogen-bonding capacity and intermolecular interactions .
  • Dihalogenated Derivatives: Compounds such as 6-Bromo-5,7-difluoroquinoline () exhibit higher electronegativity due to dual fluorine substituents, likely affecting solubility and electronic distribution compared to the mono-fluoro target compound .

Physicochemical and Functional Comparisons

Electronic and Steric Effects
  • Electron-Withdrawing Groups (EWGs): Bromine and fluorine are EWGs that polarize the quinolinone ring, increasing electrophilicity at the ketone moiety. This effect is amplified in dihalogenated analogues (e.g., 6-Bromo-5,7-difluoroquinoline) .
Pharmacological Potential
  • Antitumor Activity: While 5-bromo-7-azaindoline-2-one (a related heterocycle) demonstrates superior antitumor activity compared to sunitinib (), the target compound’s pharmacological profile remains underexplored.

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